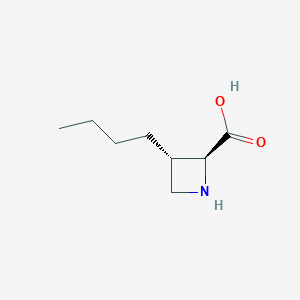![molecular formula C8H10N2O B12839544 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that belongs to the pyridooxazine group. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. It has a molecular formula of C8H10N2O and a molecular weight of 150.2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable methylating agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridooxazine derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to its specific methyl substitution and the combination of pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3 |
Clave InChI |
WKSOTFJUMBKIPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


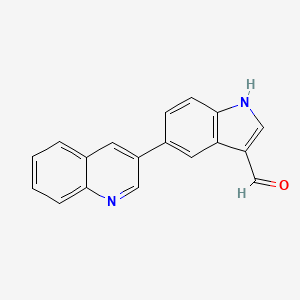
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
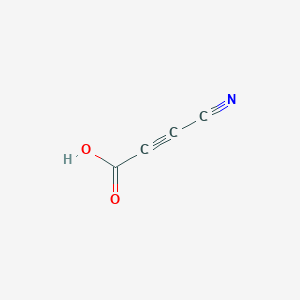
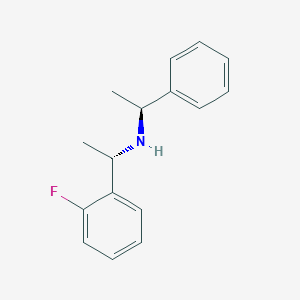
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
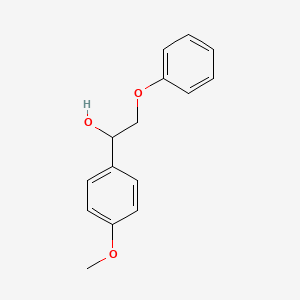
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)

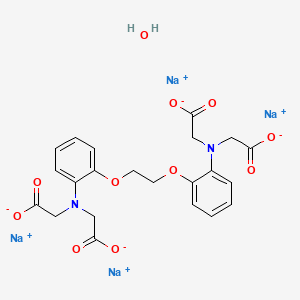


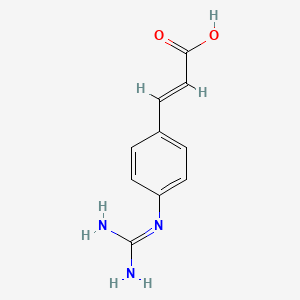
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
